molecular formula C11H8F2N2 B13083572 4-(Difluoromethyl)-6-phenylpyrimidine

4-(Difluoromethyl)-6-phenylpyrimidine

Cat. No.: B13083572
M. Wt: 206.19 g/mol
InChI Key: JDIAICIRDFMTFJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-phenylpyrimidine is a fluorinated pyrimidine derivative characterized by a difluoromethyl (-CF₂H) group at the 4-position and a phenyl ring at the 6-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the phenyl substituent contributes to π-π stacking interactions in binding pockets .

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

4-(difluoromethyl)-6-phenylpyrimidine

InChI

InChI=1S/C11H8F2N2/c12-11(13)10-6-9(14-7-15-10)8-4-2-1-3-5-8/h1-7,11H

InChI Key

JDIAICIRDFMTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, transition metal catalysts, and radical initiators . Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, difluoromethylation reactions typically yield difluoromethylated pyrimidine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-6-phenylpyrimidine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Electronic Properties and Reactivity

Key structural analogs and their substituents:

Compound Name 4-Position 6-Position 2-Position Key Features
4-(Difluoromethyl)-6-phenylpyrimidine -CF₂H Phenyl Unsubstituted Moderate electron-withdrawing, lipophilic
4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine -Cl 4-Fluorophenyl -CF₃ Strong electron-withdrawing (Cl, -CF₃), increased steric bulk
4-Methyl-6-phenylpyrimidin-2-amine -CH₃ Phenyl -NH₂ Electron-donating (methyl), hydrogen-bonding capability (amine)
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine -O-(2,6-F₂C₆H₃) -CF₃ -NH₂ Polar phenoxy group, strong -I effect (-CF₃)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine -S-(4-ClC₆H₄) -CH₂SO₂Me Phenyl Sulfur-containing (thioether), polar sulfonyl group

Analysis:

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to stronger groups like -Cl or -CF₃ . This balance may optimize electronic interactions in enzyme binding without excessive deactivation of the pyrimidine ring.
  • Lipophilicity : The phenyl group at the 6-position enhances lipophilicity, similar to analogs in . However, the difluoromethyl group increases hydrophobicity compared to -CH₃ or -NH₂ .

Structural and Crystallographic Insights

  • Conformational Flexibility : The phenyl group at the 6-position in 4-methyl-6-phenylpyrimidin-2-amine exhibits dihedral angles of 29.41° and 46.32° relative to the pyrimidine ring , suggesting moderate rigidity. The difluoromethyl group may induce similar or greater torsional strain due to its bulk.
  • Crystal Packing: Weak C–H···O and C–H···π interactions stabilize analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . The target compound’s packing may rely on C–F···H or π-stacking due to its substituents.

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